Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate

Medicinal Chemistry Conformational Analysis Spirocyclic Building Blocks

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate (CAS 1793108-63-0) is a conformationally constrained spirocyclic building block featuring a Boc-protected 7-azaspiro[4.5]decane scaffold with a ketone at the 2-position. Its molecular formula is C₁₄H₂₃NO₃ (MW 253.34 g/mol), with a computed XLogP3 of 1.5 and a reported melting point of 120–123 °C.

Molecular Formula C14H23NO3
Molecular Weight 253.342
CAS No. 1793108-63-0
Cat. No. B2819376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate
CAS1793108-63-0
Molecular FormulaC14H23NO3
Molecular Weight253.342
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CCC(=O)C2
InChIInChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-8-4-6-14(10-15)7-5-11(16)9-14/h4-10H2,1-3H3
InChIKeyLVAJIFUDNIHRCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate (CAS 1793108-63-0): A Key Spirocyclic Building Block for Medicinal Chemistry Procurement


Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate (CAS 1793108-63-0) is a conformationally constrained spirocyclic building block featuring a Boc-protected 7-azaspiro[4.5]decane scaffold with a ketone at the 2-position [1]. Its molecular formula is C₁₄H₂₃NO₃ (MW 253.34 g/mol), with a computed XLogP3 of 1.5 [1] and a reported melting point of 120–123 °C . The spiro[4.5]decane core—a cyclopentane ring fused to a cyclohexane ring at a single quaternary carbon—imparts significant three-dimensional rigidity, a property highly sought after in fragment-based drug discovery and lead optimization campaigns [2]. This compound is widely utilized as a synthetic intermediate in the preparation of kinase inhibitors targeting JAK3 and in antibacterial programs directed at dihydrofolate reductase (DHFR) .

Why Generic Spirocyclic Building Blocks Cannot Substitute for Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate in Drug Discovery


In lead optimization and parallel library synthesis, spirocyclic building blocks are frequently treated as interchangeable scaffolds. However, subtle differences in ring size, regiochemistry, and functional-group placement produce profound effects on the three-dimensional orientation of substituents, physicochemical properties, and ultimately biological activity [1]. Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate occupies a specific design space: the [4.5] ring system provides a distinct dihedral angle and conformational envelope compared to the smaller [3.5] analog (CAS 203661-69-2), the regioisomeric 2-Boc-7-oxo derivative (CAS 1421313-98-5) places its reactive handles in divergent vectors, and non-ketone analogs lack the synthetic versatility of the 2-oxo group for reductive amination or Wittig chemistry . Procurement of a generic azaspiro building block without deliberate matching of these structural parameters can lead to altered SAR, failed library enumeration, or the need for costly synthetic re-routing. The evidence below quantifies these differences.

Quantitative Differentiation Evidence for Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate Against Closest Analogs


Spiro[4.5]decane vs. Spiro[3.5]nonane Core: Conformational Rigidity and Property Divergence

The spiro[4.5]decane scaffold of the target compound provides a larger, more conformationally restrained cyclopentane ring compared to the cyclobutane ring in the widely used tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS 203661-69-2). [1] The structural difference manifests in multiple property dimensions. The target compound’s melting point of 120–123 °C is approximately 60 °C higher than that of the [3.5] analog (55–61 °C), indicative of stronger crystal lattice packing and potentially more favorable solid-state handling and purification characteristics . The molecular weight increases from 239.31 g/mol (C₁₃H₂₁NO₃) to 253.34 g/mol (C₁₄H₂₃NO₃), reflecting the addition of one methylene unit, and the lipophilicity (XLogP3 1.5 [1] vs. literature reports for related spiro[3.5] compounds) shifts modestly but can meaningfully alter CNS MPO desirability scores in CNS drug programs.

Medicinal Chemistry Conformational Analysis Spirocyclic Building Blocks

Regiochemical Specificity: 2-Oxo-7-Boc vs. 2-Boc-7-Oxo Placement Determines Synthetic Vector Outcome

The target compound places the ketone at position 2 of the spiro[4.5]decane system and the Boc-protected amine at position 7. The regioisomer 2-Boc-7-oxo-2-azaspiro[4.5]decane (CAS 1421313-98-5) reverses this arrangement, placing the Boc on the pyrrolidine nitrogen and the ketone on the cyclohexane ring. While both isomers share the same molecular formula (C₁₄H₂₃NO₃, MW 253.34 g/mol) and presumably similar lipophilicity, the spatial orientation of the two synthetic handles is non-identical. In the target compound, the ketone resides on the cyclopentane ring adjacent to the spiro junction, offering a sterically distinct environment for nucleophilic attack or enolate formation compared to the regioisomer where the ketone is on the cyclohexane ring. This translates to divergent libraries following, for example, reductive amination: the target compound will project the resulting amine substituent in a vector approximately orthogonal to the azepane ring plane, while the regioisomer projects from the cyclohexane chair in an equatorial or axial disposition. [1]

Synthetic Chemistry Regiochemistry SP3-Rich Building Blocks

Physicochemical Profile: LogP and Hydrogen-Bonding Capacity Differentiate from Amino-Substituted Analogs

A commonly considered alternative building block is 8-(Boc-amino)-2-azaspiro[4.5]decane, which replaces the 2-oxo group of the target compound with a Boc-protected amino substituent at position 8. The target compound (XLogP3 = 1.5, 3 H-bond acceptors, 0 H-bond donors) [1] presents a substantially different property profile from the amino analog (predicted LogP = 2.43, TPSA = 50.36 Ų, 1 rotatable bond) . The lower LogP of the target compound (ΔLogP ≈ −0.9) enhances aqueous solubility and reduces the risk of promiscuous lipophilic binding. The absence of hydrogen-bond donors on the target compound (vs. one donor on the amino analog) simplifies physicochemical property prediction and reduces the likelihood of transporter-mediated efflux. Furthermore, the 2-oxo group serves as a versatile synthetic handle for reductive amination, Grignard addition, and olefination chemistry, while the amino analog is limited to amide coupling or urea formation.

Physicochemical Properties LogP Medicinal Chemistry Design

Validated Medicinal Chemistry Utility: Documented Use in JAK3 Kinase Inhibitor and Antibacterial DHFR Programs

Unlike generic spirocyclic building blocks with no published medicinal chemistry provenance, tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate has documented utility in two distinct therapeutic programs. It has been employed as a key intermediate in the synthesis of JAK3 kinase inhibitors for autoimmune disease therapy, where the oxo and tert-butyl groups contribute steric and electronic effects beneficial for optimizing kinase hinge-binding interactions. Separately, the compound has been used in the preparation of antibacterial agents targeting bacterial dihydrofolate reductase (DHFR), with reports of activity against methicillin-resistant Staphylococcus aureus (MRSA). This dual application profile—spanning both kinase inhibition and antibacterial folate pathway targeting—is not documented for the regioisomer (CAS 1421313-98-5) or the amino analog, providing procurement teams with confidence that the target compound has been successfully incorporated into advanced hit-to-lead and lead optimization workflows.

Kinase Inhibitors JAK3 Dihydrofolate Reductase Antibacterial

Purity and Supply Chain Reliability: Commercial Availability at ≥97% Purity from Multiple Independent Vendors

The target compound is commercially available at ≥97% purity from multiple established vendors, including AChemBlock (97%) , Aladdin (≥97%) , and Leyan (98%) . The regioisomer 2-Boc-7-oxo-2-azaspiro[4.5]decane is listed at a minimum purity of 95% from CymitQuimica , while the spiro[3.5]nonane analog (CAS 203661-69-2) is available at 97% purity but with a significantly lower melting point (55–61 °C) that may complicate long-term storage . For procurement in multi-step synthesis where by-products from lower-purity intermediates can cascade into purification bottlenecks, the target compound’s combination of ≥97–98% commercial purity and solid-state stability at room temperature provides a tangible operational advantage.

Chemical Procurement Purity Supply Chain

Procurement-Guiding Application Scenarios for Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate


Kinase Inhibitor Fragment Elaboration (JAK3 and Related Kinase Programs)

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors can employ this building block as a three-dimensional hinge-binding scaffold. The 2-oxo group on the cyclopentane ring provides a vector for installing heteroaromatic hinge-binding motifs via reductive amination or Wittig olefination, while the Boc-protected azepane nitrogen offers a handle for subsequent N-deportection and diversification into solvent-exposed regions . The compound’s precedent in JAK3 inhibitor programs reduces the risk of scaffold failure in kinase selectivity screening cascades.

Antibacterial DHFR-Targeted Library Synthesis

For programs targeting bacterial dihydrofolate reductase, this building block has documented utility in constructing agents active against MRSA . The spirocyclic core mimics the conformational constraint of the natural folate substrate while the 2-oxo group can be converted to amine, hydroxyl, or olefin functionalities to explore the DHFR active site. Its moderate LogP (XLogP3 = 1.5) aligns with the physicochemical profile required for Gram-positive bacterial cell penetration.

Fragment-Based Drug Discovery (FBDD) Library Construction

The compound’s compact size (MW 253.34), low rotatable bond count (2), three hydrogen-bond acceptor atoms, and absence of hydrogen-bond donors meet established fragment-likeness criteria (Rule of Three: MW < 300, ClogP < 3, HBD ≤ 3, HBA ≤ 3) [1]. Its higher melting point (120–123 °C) relative to the spiro[3.5] analog facilitates accurate solid dispensing in automated fragment library plating, reducing weighing errors in high-throughput crystallography or SPR screening campaigns.

PROTAC Linker Precursor Synthesis

Although not directly used as a PROTAC linker, the Boc-protected azepane nitrogen can be deprotected and functionalized with polyethylene glycol or alkyl linkers for proteolysis-targeting chimera (PROTAC) construction. The spirocyclic core contributes to the rigidification of the linker region, which has been shown to influence ternary complex formation and degradation efficiency [1]. The compound’s commercial availability at ≥97% purity from multiple vendors supports the reproducibility required for SAR studies in targeted protein degradation.

Quote Request

Request a Quote for Tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.